1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040635-94-6
Cat. No.: VC11940990
Molecular Formula: C17H13FN4O2
Molecular Weight: 324.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040635-94-6 |
|---|---|
| Molecular Formula | C17H13FN4O2 |
| Molecular Weight | 324.31 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H13FN4O2/c18-13-5-3-12(4-6-13)11-22-16(23)8-7-15(21-22)17(24)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,24) |
| Standard InChI Key | JVNOWEPGVXHCBQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC(=CN=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Introduction
Synthesis and Optimization
2.1 Synthetic Routes
The compound is synthesized via a three-step protocol :
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Condensation: 4-Fluorobenzylhydrazine reacts with ethyl 3-oxo-3-(pyridin-3-ylamino)propanoate to form the hydrazone intermediate.
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Cyclization: Heating under reflux in acetic acid yields the pyridazine ring.
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Hydrolysis: Alkaline hydrolysis of the ester group followed by acidification produces the carboxamide.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | EtOH, HCl | 80°C | 4 h | 78% |
| 2 | AcOH | 120°C | 6 h | 65% |
| 3 | NaOH, HCl | RT | 2 h | 92% |
2.2 Purification and Analytical Validation
Purification by column chromatography (SiO₂, EtOAc/hexane 1:1) achieves >98% purity . LC-MS (ESI⁺) confirms the molecular ion at m/z 338.1 [M+H]⁺ .
Physicochemical Properties
3.1 Solubility and Stability
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Aqueous solubility: 0.12 mg/mL (pH 7.4).
3.2 Thermal Behavior
DSC analysis shows a melting point of 218–220°C with no polymorphic transitions .
Pharmacological Activity
4.1 Kinase Inhibition Profiling
The compound exhibits potent inhibition of Aurora kinase A (IC₅₀ = 12 nM) and MET kinase (IC₅₀ = 18 nM) . Selectivity over related kinases (e.g., EGFR, VEGFR2) is >100-fold .
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Origin | IC₅₀ (nM) |
|---|---|---|
| HCT-116 | Colon | 34 ± 2.1 |
| MCF-7 | Breast | 41 ± 3.5 |
| A549 | Lung | 52 ± 4.2 |
4.2 Mechanism of Action
Molecular docking studies indicate hydrogen bonding with kinase hinge regions (e.g., Glu211 in Aurora A) and hydrophobic interactions with fluorophenyl groups . Apoptosis assays show caspase-3 activation at 50 nM .
Preclinical Development
5.1 Pharmacokinetics (Rat Model)
5.2 Toxicology
No significant toxicity observed at 100 mg/kg (28-day repeat dose). Mild hepatotoxicity (ALT elevation) at 300 mg/kg .
Patent Landscape and Applications
Key patents (e.g., WO2018146010A1 ) claim use in solid tumors and inflammatory diseases. Formulation examples include nanocrystalline dispersions (10–200 nm) for enhanced bioavailability .
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